molecular formula ClNS B100330 Thiazyl chloride CAS No. 17178-58-4

Thiazyl chloride

Cat. No. B100330
Key on ui cas rn: 17178-58-4
M. Wt: 81.53 g/mol
InChI Key: FWVIYFTZAHMHIO-UHFFFAOYSA-N
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Patent
US07465804B2

Procedure details

Thiazyl chloride 4.8 was prepared according to the method described in Example 2 starting from commercially available 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. The phenol 3.5 (276 mg, 1.10 mmol) was dissolved in 5 mL of DMF and thiazyl chloride 4.8 (317 mg, 1.16 mmol) was added followed by cesium carbonate (715 mg, 2.20 mmol). The reaction was stirred for 14 hours and diluted with 250 mL of EtOAc. The organic layer was washed with 1N HCl (aq) (50 mL), saturated NaHCO3 (aq) (50 mL), and brine (2×50 mL). The organic layer was dried with MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in 15 mL THF and 0.111 N NaOH (aq) (15 mL, 1.65 mmol) was added. MeOH (10 mL) was added and the mixture became homogeneous. The solution was stirred for 8 hours and concentrated to remove the organic solvent. The slurry was diluted with water (50 mL) and DCM (300 mL). The mixture was adjusted with 2N HCl (aq) to a pH of 2. The material was extracted with DCM (3×75 mL). The organic layer was dried with Na2SO4 and concentrated under reduced pressure. The residue was flashed through silica with 5% MeOH in DCM to afford dimethylamide 4 (346 mg, 0.79 mmol) as a white solid. 1H NMR (400 MHz) (CDCl3) δ 7.83 (d, J=8.0, 2H); 7.20-7.28 (m, 4H); 6.96 (d, J=8.5, 2H); 5.17 (s, 2H); 4.22 (dd, J=3.8, 8.9 Hz, 1H); 3.13 (dd, J=8.9, 15.8 Hz, 1H); 3.02 (s, 3H); 2.93 (s, 3H); 2.80 (dd, J=3.8, 15.8 Hz, 1H); 2.51 (s, 3H); 2.41 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenol
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
317 mg
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
715 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[S:5][C:6]=1[C:7]([OH:9])=O.[CH3:17][N:18]([CH3:34])[C:19](=[O:33])[C@H:20]([C:26]1[CH:31]=[CH:30][C:29](O)=[CH:28][CH:27]=1)[CH2:21][C:22]([O:24]C)=[O:23].[N:35]#[S:36][Cl:37].C(=O)([O-])[O-].[Cs+].[Cs+].[OH-].[Na+]>CN(C=O)C.CCOC(C)=O.CO>[N:35]#[S:36][Cl:37].[CH3:34][N:18]([CH3:17])[C:19](=[O:33])[C@H:20]([C:26]1[CH:27]=[CH:28][C:29]([O:9][CH2:7][C:6]2[S:5][C:4]([C:10]3[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=3)=[N:3][C:2]=2[CH3:1])=[CH:30][CH:31]=1)[CH2:21][C:22]([OH:24])=[O:23] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1C(=O)O)C1=CC=C(C=C1)C
Step Two
Name
phenol
Quantity
276 mg
Type
reactant
Smiles
CN(C([C@@H](CC(=O)OC)C1=CC=C(C=C1)O)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
317 mg
Type
reactant
Smiles
N#SCl
Step Four
Name
cesium carbonate
Quantity
715 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with 1N HCl (aq) (50 mL), saturated NaHCO3 (aq) (50 mL), and brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 15 mL THF
STIRRING
Type
STIRRING
Details
The solution was stirred for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
ADDITION
Type
ADDITION
Details
The slurry was diluted with water (50 mL) and DCM (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The material was extracted with DCM (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N#SCl
Name
Type
product
Smiles
CN(C([C@@H](CC(=O)O)C1=CC=C(C=C1)OCC1=C(N=C(S1)C1=CC=C(C=C1)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.79 mmol
AMOUNT: MASS 346 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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